Cas no 2246779-43-9 (2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

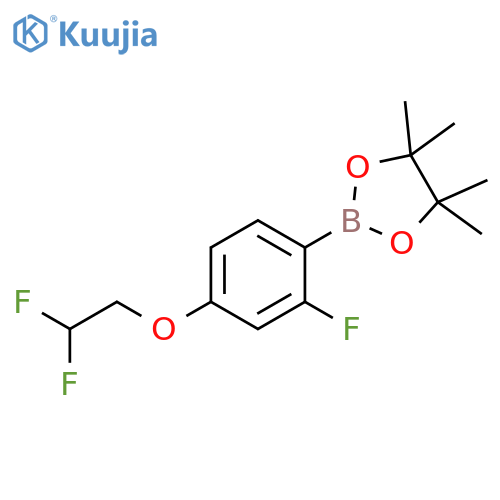

2246779-43-9 structure

商品名:2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:2246779-43-9

MF:C14H18BF3O3

メガワット:302.097135066986

MDL:MFCD28384008

CID:5174762

PubChem ID:82007266

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-

- 2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AKOS020989860

- 2246779-43-9

- EN300-207057

- 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(2,2-DIFLUOROETHOXY)-2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- Z1532734505

- G75911

-

- MDL: MFCD28384008

- インチ: 1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)10-6-5-9(7-11(10)16)19-8-12(17)18/h5-7,12H,8H2,1-4H3

- InChIKey: PZVPRZNMTFCOKK-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=CC=C(OCC(F)F)C=C1F

計算された属性

- せいみつぶんしりょう: 302.1301091g/mol

- どういたいしつりょう: 302.1301091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7Ų

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207057-0.05g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 0.05g |

$226.0 | 2023-09-16 | |

| Enamine | EN300-207057-0.1g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 0.1g |

$337.0 | 2023-09-16 | |

| Aaron | AR027TVV-2.5g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 2.5g |

$2642.00 | 2025-02-15 | |

| Enamine | EN300-207057-1g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 1g |

$971.0 | 2023-09-16 | |

| Aaron | AR027TVV-1g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 1g |

$1361.00 | 2025-02-15 | |

| Aaron | AR027TVV-250mg |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 250mg |

$687.00 | 2025-02-15 | |

| Aaron | AR027TVV-10g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 10g |

$5767.00 | 2023-12-15 | |

| 1PlusChem | 1P027TNJ-250mg |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 250mg |

$743.00 | 2024-05-25 | |

| Enamine | EN300-207057-1.0g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 1g |

$971.0 | 2023-05-06 | |

| Enamine | EN300-207057-5.0g |

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2246779-43-9 | 95% | 5g |

$2816.0 | 2023-05-06 |

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2246779-43-9 (2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2039-76-1(3-Acetylphenanthrene)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬